

# Structure Elucidation of N-(tert-Butoxycarbonyl)aniline-13C6: A Technical Guide

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## Compound of Interest

Compound Name: N-(tert-Butoxycarbonyl)aniline-13C6

Cat. No.: B140980

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This in-depth technical guide provides a comprehensive overview of the structure elucidation of **N-(tert-Butoxycarbonyl)aniline-13C6**. It details the key analytical techniques and experimental protocols required for the unambiguous identification and characterization of this isotopically labeled compound.

## Compound Identification

Property	Value	Source
Compound Name	N-(tert-Butoxycarbonyl)aniline-13C6	-
Synonyms	N-BOC-aniline-13C6, tert-butyl N-((1,2,3,4,5,6-13C6)phenyl)carbamate	PubChem[1]
CAS Number	176850-21-8	PubChem[1]
Molecular Formula	<sup>13</sup> C <sub>6</sub> C <sub>5</sub> H <sub>15</sub> NO <sub>2</sub>	Biosynth[2]
Molecular Weight	199.20 g/mol	PubChem[1]
Isotopic Purity	99 atom % <sup>13</sup> C	Sigma-Aldrich

## Spectroscopic Data and Analysis

The structure of **N-(tert-Butoxycarbonyl)aniline-13C6** is confirmed through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural analysis of **N-(tert-Butoxycarbonyl)aniline-13C6**, providing detailed information about the carbon and proton environments.

<sup>1</sup>H NMR Spectroscopy: The proton NMR spectrum provides information on the hydrogen atoms in the molecule. The chemical shifts are influenced by the electron-withdrawing carbamate group.

Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity
H-2', H-6'	~7.3	Multiplet
H-3', H-4', H-5'	~7.0 - 7.2	Multiplet
-NH-	~6.5	Singlet (broad)
-C(CH <sub>3</sub> ) <sub>3</sub>	~1.5	Singlet

<sup>13</sup>C NMR Spectroscopy: The carbon-13 NMR spectrum is the definitive tool for confirming the isotopic labeling of the aniline ring. Due to the 99% <sup>13</sup>C enrichment of the aromatic ring, complex <sup>13</sup>C-<sup>13</sup>C spin-spin coupling patterns will be observed. The chemical shifts of the tert-butoxycarbonyl group remain unaffected.

Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Predicted $^{13}\text{C}$ - $^{13}\text{C}$ Coupling Constants (J, Hz)
$^{13}\text{C}$ -1'	~138	$^1\text{J}(\text{C1}'\text{-C2}') \approx 55\text{-}60\text{ Hz}$ , $^2\text{J}(\text{C1}'\text{-C3}') \approx 1\text{-}3\text{ Hz}$ , $^3\text{J}(\text{C1}'\text{-C4}') \approx 7\text{-}10\text{ Hz}$
$^{13}\text{C}$ -2', $^{13}\text{C}$ -6'	~118	$^1\text{J}(\text{C2}'\text{-C1}') \approx 55\text{-}60\text{ Hz}$ , $^1\text{J}(\text{C2}'\text{-C3}') \approx 55\text{-}60\text{ Hz}$ , $^2\text{J}(\text{C2}'\text{-C4}') \approx 7\text{-}10\text{ Hz}$ , $^3\text{J}(\text{C2}'\text{-C5}') \approx 1\text{-}3\text{ Hz}$
$^{13}\text{C}$ -3', $^{13}\text{C}$ -5'	~129	$^1\text{J}(\text{C3}'\text{-C2}') \approx 55\text{-}60\text{ Hz}$ , $^1\text{J}(\text{C3}'\text{-C4}') \approx 55\text{-}60\text{ Hz}$ , $^2\text{J}(\text{C3}'\text{-C1}') \approx 1\text{-}3\text{ Hz}$ , $^3\text{J}(\text{C3}'\text{-C6}') \approx 7\text{-}10\text{ Hz}$
$^{13}\text{C}$ -4'	~123	$^1\text{J}(\text{C4}'\text{-C3}') \approx 55\text{-}60\text{ Hz}$ , $^2\text{J}(\text{C4}'\text{-C2}') \approx 7\text{-}10\text{ Hz}$
-C=O	~153	-
-C(CH <sub>3</sub> ) <sub>3</sub>	~80	-
-C(CH <sub>3</sub> ) <sub>3</sub>	~28	-

Note: Predicted chemical shifts are based on data for the unlabeled compound. Coupling constants are estimated based on values reported for benzene.[\[3\]](#)[\[4\]](#)

## Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and isotopic enrichment of the compound. Electrospray ionization (ESI) is a suitable soft ionization technique.

Ion	Predicted m/z	Notes
$[M+H]^+$	200.13	Protonated molecular ion. The +6 mass shift compared to the unlabeled compound (m/z 194) confirms the $^{13}C_6$ labeling.
$[M+Na]^+$	222.11	Sodium adduct.
$[M-C_4H_8+H]^+$	144.08	Loss of isobutylene from the tert-butyl group.
$[^{13}C_6H_5NH_2]^+$	99.08	Fragment corresponding to aniline- $^{13}C_6$ .

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Frequency (cm <sup>-1</sup> )	Vibration	Intensity
~3400	N-H Stretch	Medium
~3050	Aromatic C-H Stretch	Medium
~2980	Aliphatic C-H Stretch	Strong
~1730	C=O Stretch (Amide I)	Strong
~1590, 1490	Aromatic C=C Stretch	Medium-Strong
~1520	N-H Bend (Amide II)	Strong
~1230	C-N Stretch	Strong
~1160	C-O Stretch	Strong

## Experimental Protocols

### Synthesis of N-(tert-Butoxycarbonyl)aniline- $^{13}C_6$

A standard procedure for the N-Boc protection of an amine can be adapted for the synthesis of the title compound.<sup>[5][6][7]</sup>

Materials:

- Aniline-<sup>13</sup>C<sub>6</sub> (1.0 eq)
- Di-tert-butyl dicarbonate ((Boc)<sub>2</sub>O) (1.1 eq)
- Triethylamine (Et<sub>3</sub>N) (1.2 eq) or another suitable base
- Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

Procedure:

- Dissolve Aniline-<sup>13</sup>C<sub>6</sub> in the chosen solvent in a round-bottom flask.
- Add the base (e.g., triethylamine) to the solution.
- Add di-tert-butyl dicarbonate to the reaction mixture.
- Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
- Upon completion, wash the reaction mixture with water and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel or by recrystallization to obtain **N-(tert-Butoxycarbonyl)aniline-13C6** as a solid.

## NMR Spectroscopy

Sample Preparation:

- Accurately weigh 5-10 mg of **N-(tert-Butoxycarbonyl)aniline-13C6**.

- Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a clean, dry vial.
- Transfer the solution to an NMR tube using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter.

#### $^1\text{H}$ NMR Acquisition:

- Spectrometer: 400 MHz or higher field strength.
- Pulse Program: Standard single-pulse experiment.
- Number of Scans: 16-64, depending on sample concentration.
- Relaxation Delay: 1-5 seconds.
- Spectral Width: 0-12 ppm.

#### $^{13}\text{C}$ NMR Acquisition:

- Spectrometer: 100 MHz or higher.
- Pulse Program: Standard proton-decoupled single-pulse experiment.
- Number of Scans: 1024 or more, due to the lower natural abundance of  $^{13}\text{C}$  (though high enrichment in the ring mitigates this for those carbons).
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0-220 ppm.

## Mass Spectrometry (ESI-MS)

#### Sample Preparation:

- Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).

- Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent, often with the addition of 0.1% formic acid to promote protonation.

#### Instrument Parameters (Typical):

- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Capillary Voltage: 3-4 kV.
- Source Temperature: 100-150 °C.
- Desolvation Gas: Nitrogen, at a flow rate appropriate for the instrument.
- Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass measurement.

## Infrared (IR) Spectroscopy

#### Sample Preparation (KBr Pellet):

- Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Place the mixture in a pellet press and apply pressure to form a transparent or translucent pellet.

#### Sample Preparation (Thin Film):

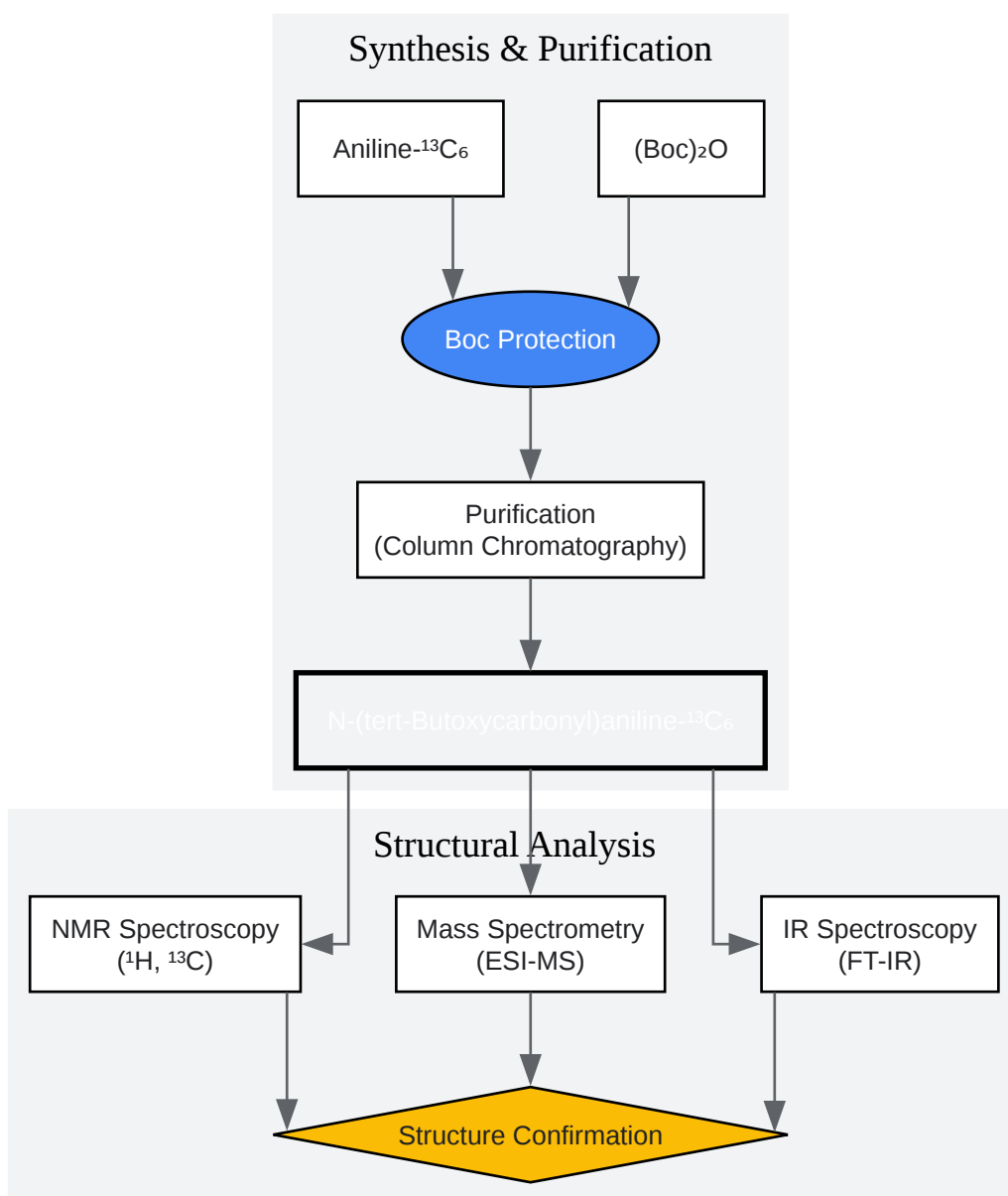
- Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane, acetone).
- Apply a drop of the solution to a salt plate (e.g., NaCl, KBr) and allow the solvent to evaporate, leaving a thin film of the compound.

#### Data Acquisition:

- Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.
- Scan Range: 4000-400 cm<sup>-1</sup>.

- Number of Scans: 16-32.
- Resolution: 4 cm<sup>-1</sup>.

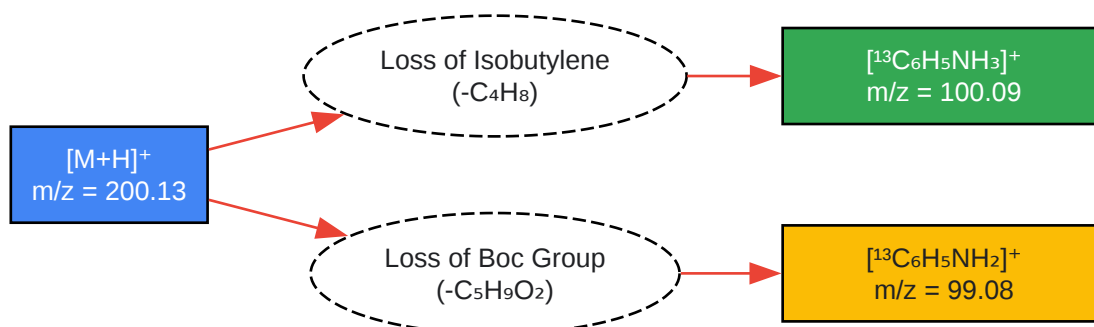
## Visualizations



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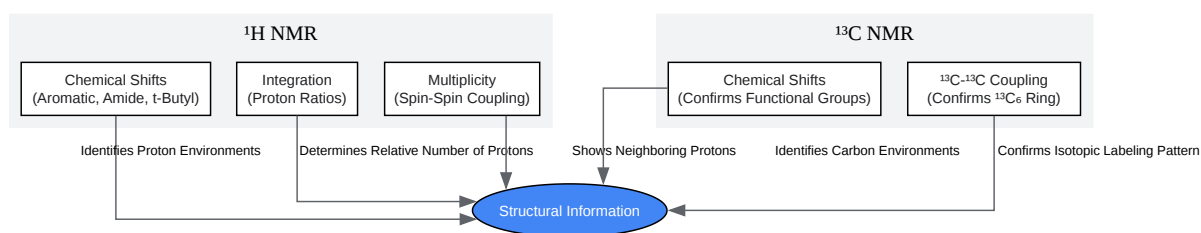
Caption: Workflow for the synthesis and structural elucidation of **N-(tert-Butoxycarbonyl)aniline-<sup>13</sup>C<sub>6</sub>**.





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Caption: Predicted ESI-MS fragmentation pathway for **N-(tert-Butoxycarbonyl)aniline-13C6**.



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Caption: Logical relationships of NMR data to the structural elucidation of the target molecule.

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## References

- 1. orgchemboulder.com [orgchemboulder.com]
- 2. Aniline-13C6 | 100849-37-4 | FA176262 | Biosynth [biosynth.com]

- 3. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
- 4. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
- 5. [derpharmachemica.com](https://derpharmachemica.com) [[derpharmachemica.com](https://derpharmachemica.com)]
- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 7. Boc-Protected Amino Groups [[organic-chemistry.org](https://organic-chemistry.org)]
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